5-Ethynyl-1H-indazole

Click Chemistry Bioconjugation Chemical Biology

Accelerate your kinase inhibitor or PROTAC program with 5-Ethynyl-1H-indazole, the privileged scaffold pre-equipped with a terminal alkyne handle. Unlike unfunctionalized 1H-indazole (CAS 271-44-3), this building block eliminates the need for costly, time-consuming synthetic installation, enabling direct click chemistry (CuAAC) or Sonogashira coupling. Critically, the 5-position substitution pattern is essential for maintaining target selectivity profiles against GSK-3, ROCK, JAK, and Aurora kinases. Ensure experimental reproducibility by sourcing this ≥97% pure intermediate, verified by Certificate of Analysis, for robust SAR and probe library synthesis.

Molecular Formula C9H6N2
Molecular Weight 142.161
CAS No. 403660-57-1
Cat. No. B2786401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-1H-indazole
CAS403660-57-1
Molecular FormulaC9H6N2
Molecular Weight142.161
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C9H6N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h1,3-6H,(H,10,11)
InChIKeyHITPFUFPRYAMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1H-indazole CAS 403660-57-1: Core Indazole Scaffold with Terminal Alkyne Handle for Chemical Biology


5-Ethynyl-1H-indazole (CAS 403660-57-1) is a heterocyclic chemical building block featuring a 1H-indazole core functionalized with a terminal ethynyl group at the 5-position. With a molecular formula of C9H6N2 and a molecular weight of 142.16 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and chemical biology. The indazole moiety is a privileged scaffold in drug discovery, present in numerous kinase inhibitors and other bioactive molecules, while the ethynyl group provides a robust synthetic handle for further elaboration via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions [1].

5-Ethynyl-1H-indazole vs. Unfunctionalized Indazole: Why Substitution at the 5-Position Alters Procurement Requirements


Substituting 5-ethynyl-1H-indazole with unfunctionalized 1H-indazole (CAS 271-44-3) or other 5-substituted indazole analogs is not chemically equivalent and may compromise experimental outcomes. The ethynyl group at the 5-position is not merely a passive substituent; it can directly participate in π-π stacking interactions and hydrogen bonding with protein active sites, potentially enhancing binding affinity compared to non-alkyne-bearing analogs . More importantly, the terminal alkyne enables downstream functionalization via click chemistry or Sonogashira coupling—synthetic transformations that are impossible with unfunctionalized indazole. Procurement of a generic indazole scaffold would require additional synthetic steps to install an alkyne handle, increasing time, cost, and introducing potential impurities. Furthermore, the precise substitution pattern (5-ethynyl vs. 4-ethynyl, 6-ethynyl, or 7-ethynyl) can dramatically alter kinase selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies of 5-substituted indazoles as kinase inhibitors targeting GSK-3, ROCK, JAK, and Aurora kinases [1].

5-Ethynyl-1H-indazole: Quantitative Comparative Data for Informed Procurement Decisions


Synthetic Versatility: Terminal Alkyne Enables Click Chemistry Not Possible with Unfunctionalized Indazole

5-Ethynyl-1H-indazole contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules or probes, a reaction that is completely inaccessible to the parent 1H-indazole scaffold. This chemoselective ligation occurs under mild aqueous conditions with quantitative conversion, enabling efficient construction of triazole-linked conjugates for target identification, imaging, and proteomics applications [1].

Click Chemistry Bioconjugation Chemical Biology

Endothelin A Receptor Antagonism: 5-Ethynyl-1H-indazole Demonstrates Low Micromolar Potency

In a radioligand binding assay using [125I]ET-1 on rat aortic A10 cell membranes, 5-ethynyl-1H-indazole (ChEMBL ID: CHEMBL173565) antagonized endothelin A receptor (ETA) binding with an IC50 of 2850 nM (2.85 µM) [1]. This provides a quantitative baseline for the unelaborated 5-ethynyl indazole scaffold. In contrast, optimized 5-substituted indazole derivatives with additional heteroaryl extensions have achieved sub-micromolar potency against related targets (e.g., VEGFR-2 IC50 = 1.24 nM) [2], demonstrating the value of the 5-ethynyl group as a starting point for further optimization.

Endothelin Receptor Cardiovascular GPCR

Broad Kinase Inhibition Potential: 5-Substituted Indazole Scaffold Implicated in Multi-Kinase Targeting

Patents covering 5-substituted indazoles, including 5-ethynyl-1H-indazole, claim utility as inhibitors of multiple clinically relevant kinases including GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, PIM1, and NEK2 [1]. While specific IC50 values for the parent 5-ethynyl-1H-indazole against each kinase are not publicly disclosed in a single comparative dataset, the breadth of claimed targets distinguishes the 5-substituted indazole scaffold from more narrowly selective chemotypes. For context, dedicated indazole-based CK2 inhibitors have achieved IC50 values as low as 2 nM [2], suggesting that appropriate elaboration of the 5-ethynyl-1H-indazole core could yield similarly potent inhibitors.

Kinase Inhibition Oncology Signal Transduction

Purity and Physical Property Specifications: Benchmarking Against Commercial Alternatives

Commercially available 5-ethynyl-1H-indazole is typically supplied with a purity of ≥97% (as verified by HPLC or NMR), with a molecular weight of 142.16 g/mol and a predicted boiling point of 315.6 ± 15.0 °C at 760 mmHg [1]. In comparison, the unfunctionalized 1H-indazole (CAS 271-44-3) has a lower molecular weight (118.14 g/mol) and a lower boiling point (270 °C), reflecting the absence of the ethynyl group [2]. The 5-ethynyl derivative exhibits a calculated LogP of approximately 1.54 [1], indicating moderate lipophilicity that may influence its behavior in aqueous biological assays compared to more polar 5-amino or 5-hydroxy indazole analogs.

Analytical Chemistry Quality Control Procurement

Optimal Procurement Use-Cases for 5-Ethynyl-1H-indazole Based on Quantitative Evidence


Click Chemistry Probe and Bioconjugate Synthesis

Researchers developing activity-based probes, fluorescent imaging agents, or PROTACs should prioritize 5-ethynyl-1H-indazole over unfunctionalized indazole. The terminal alkyne enables CuAAC conjugation to azide-modified biomolecules, as established in Evidence Item 1 [1]. This eliminates the need for separate alkyne installation steps, accelerating probe library construction for target engagement studies and chemical proteomics.

Kinase Inhibitor Lead Discovery and SAR Exploration

Medicinal chemistry teams initiating kinase inhibitor programs should consider 5-ethynyl-1H-indazole as a core scaffold. Patent literature (Evidence Item 3) confirms that 5-substituted indazoles, including this compound, are claimed as inhibitors of a broad panel of therapeutically relevant kinases (GSK-3, ROCK, JAK, Aurora, etc.) [2]. The unelaborated scaffold provides a starting point with measurable, albeit modest, endothelin A receptor activity (IC50 = 2.85 µM; Evidence Item 2) [3], offering a baseline for SAR-driven optimization toward more potent and selective kinase inhibitors.

Palladium-Catalyzed Cross-Coupling for Library Synthesis

For high-throughput chemistry and library synthesis, 5-ethynyl-1H-indazole is a superior choice over halogenated indazoles. The terminal alkyne participates in Sonogashira couplings with aryl/heteroaryl halides, enabling rapid diversification of the indazole core without requiring pre-functionalization of the alkyne partner. This streamlines the generation of compound collections for screening against diverse biological targets.

Analytical Reference and Method Development

Analytical chemistry laboratories require well-characterized reference standards for method development and validation. 5-Ethynyl-1H-indazole, with its well-defined purity specifications (≥97%) and predicted physicochemical properties (boiling point ~315.6 °C, LogP 1.54) [4], serves as a reliable standard for calibrating HPLC, LC-MS, or GC methods when analyzing more complex indazole-containing drug candidates or metabolites. Procurement from vendors providing certificates of analysis ensures traceability and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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